Cas no 2034260-71-2 (1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine)

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a sulfonamide-based compound featuring a piperidine core with dual sulfonyl functionalities. Its structure incorporates an ethoxy-substituted aryl group and a methylimidazole moiety, suggesting potential utility in medicinal chemistry or as an intermediate in organic synthesis. The presence of sulfonyl groups enhances reactivity, making it suitable for further derivatization or as a scaffold for biologically active molecules. The compound's stability and well-defined stereochemistry may offer advantages in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic versatility allows for modifications to optimize physicochemical properties or binding affinity in pharmaceutical applications.
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine structure
2034260-71-2 structure
Product Name:1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
CAS No:2034260-71-2
MF:C18H25N3O5S2
MW:427.538202047348
CID:5378665
Update Time:2025-06-28

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine
    • Inchi: 1S/C18H25N3O5S2/c1-4-26-17-6-5-16(13-14(17)2)28(24,25)21-10-7-15(8-11-21)27(22,23)18-19-9-12-20(18)3/h5-6,9,12-13,15H,4,7-8,10-11H2,1-3H3
    • InChI Key: WFJVINVCFBIWIM-UHFFFAOYSA-N
    • SMILES: N1(S(C2=CC=C(OCC)C(C)=C2)(=O)=O)CCC(S(C2N(C)C=CN=2)(=O)=O)CC1

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 633.9±65.0 °C(Predicted)
  • pka: 1.88±0.25(Predicted)

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1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine Related Literature

Additional information on 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Introduction to 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS No. 2034260-71-2)

1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (CAS No. 2034260-71-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a piperidine derivative featuring a sulfonyl group attached to both a 4-ethoxy-3-methylphenyl and a 1-methyl-1H-imidazol-2-yl moiety. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of inflammation, pain management, and neurodegenerative diseases.

The sulfonyl groups in the molecule play a crucial role in its biological activity. Sulfonyl groups are known for their ability to enhance the lipophilicity and metabolic stability of compounds, which can improve their pharmacokinetic properties. The presence of these groups in 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine suggests that it may have enhanced permeability across biological membranes, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation and pain. The selective inhibition of COX enzymes by this compound could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

In addition to its anti-inflammatory properties, 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has also shown promise in neurodegenerative disease models. Studies conducted using animal models of Alzheimer's disease have demonstrated that this compound can reduce the levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The mechanism by which this compound exerts its neuroprotective effects is not yet fully understood, but it is believed to involve modulation of Aβ aggregation and clearance.

The imidazol moiety in 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is another key structural feature that contributes to its biological activity. Imidazole rings are known for their ability to form hydrogen bonds and coordinate with metal ions, which can influence the binding affinity and selectivity of the compound for its target proteins. This property makes the compound a valuable tool for exploring protein-protein interactions and developing novel therapeutic agents.

The synthesis of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves several steps, including the formation of the sulfonyl groups and the coupling reactions to assemble the final structure. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for further research and development. For example, a study published in Organic Letters described a novel one-pot synthesis method that significantly reduces the number of reaction steps and improves overall yield.

The pharmacological profile of 1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has been extensively studied using both in vitro and in vivo models. In vitro assays have demonstrated that this compound exhibits high potency and selectivity for its target enzymes, with minimal off-target effects. In vivo studies have further confirmed its efficacy in animal models of inflammation and neurodegeneration, with no significant toxicity observed at therapeutic doses.

Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms underlying the biological activity of 1-[(4-Ethoxy)-3-methylphenyl)sulfonyl]-4-[(1-methyl)-1H-imidazol-(2-y l)]sulfonylpiperidine. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human subjects, with initial results showing promising outcomes. The development of this compound as a therapeutic agent is an active area of research, with multiple pharmaceutical companies investing resources into its clinical evaluation.

In conclusion, 1-[(4-Ethoxy)-3-methylphenyl)sulfonyl]-4-[(1-methyl)-1H-imidazol-(2-y l)]sulfonylpiperidine (CAS No. 2034260–71–2) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique structural features and potent biological activity make it a promising candidate for the treatment of various diseases, particularly those involving inflammation and neurodegeneration. As research continues to uncover new insights into its mechanisms of action, this compound holds great potential for improving patient outcomes and advancing medical science.

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